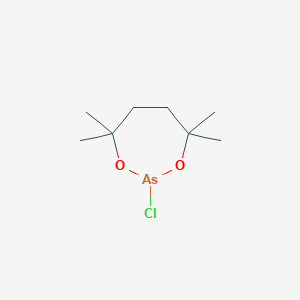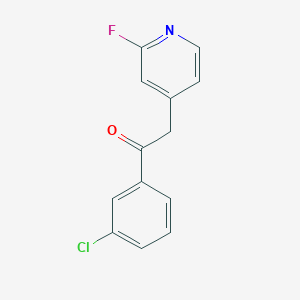![molecular formula C10H12O2 B14238946 7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one CAS No. 532423-83-9](/img/structure/B14238946.png)
7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-oxaspiro[45]deca-6,9-dien-8-one is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and distinctive three-dimensional shape
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and cyclic ketones.
Formation of Spirocyclic Intermediate: The key step involves the formation of the spirocyclic intermediate through a cyclization reaction.
Oxidation and Purification: The intermediate is then subjected to oxidation reactions to introduce the desired functional groups. The product is purified using techniques like column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of functional groups such as carbonyl and methyl groups further enhances its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but differs in the presence of tert-butyl groups instead of a methyl group .
7-Methoxy-2-methyl-1-oxaspiro[4,5]deca-6,9-diene-8-one: Another related compound with a methoxy group instead of a methyl group .
Uniqueness
7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one is unique due to its specific substitution pattern and the presence of a methyl group, which influences its chemical reactivity and potential applications. The spirocyclic structure provides rigidity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
532423-83-9 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
7-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C10H12O2/c1-8-7-10(4-2-6-12-10)5-3-9(8)11/h3,5,7H,2,4,6H2,1H3 |
Clé InChI |
ZVKIAYYQWLMDCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2(CCCO2)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


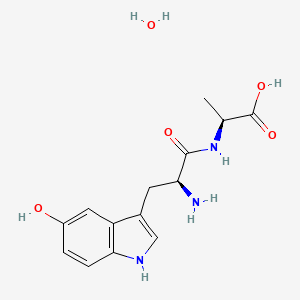

![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

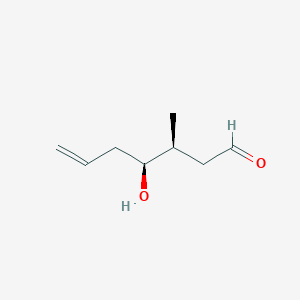
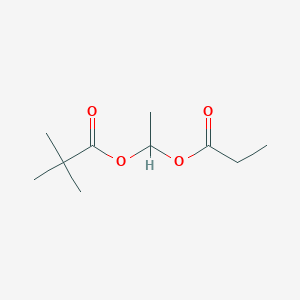
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
